molecular formula C20H14ClNO5 B3740263 4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate

Cat. No. B3740263
M. Wt: 383.8 g/mol
InChI Key: ZMXFCUCTESLVDO-UHFFFAOYSA-N
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Description

“4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C20H14ClNO5 . It is a derivative of benzyloxyphenyl, which is a para-substituted phenyl-acetic acid .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could be the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Another method could involve the oxidation of alkyl side-chains, which are activated toward free radical attack .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyloxyphenyl group and a 2-chloro-5-nitrobenzoate group . The benzyloxyphenyl group is a para-substituted phenyl-acetic acid derivative .


Chemical Reactions Analysis

The chemical reactions involving this compound could include electrophilic nitration and Friedel-Crafts acylation reactions, which introduce deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .

Mechanism of Action

The mechanism of action of this compound could involve nucleophilic aromatic substitution reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, as noted earlier . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-19-11-6-15(22(24)25)12-18(19)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFCUCTESLVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl 2-chloro-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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